Methyl (R)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride
CAS No.:
Cat. No.: VC20348735
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16ClNO2 |
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Molecular Weight | 229.70 g/mol |
IUPAC Name | methyl (2R)-2-amino-2-(2,5-dimethylphenyl)acetate;hydrochloride |
Standard InChI | InChI=1S/C11H15NO2.ClH/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H/t10-;/m1./s1 |
Standard InChI Key | NZXQWBYHGRHWDZ-HNCPQSOCSA-N |
Isomeric SMILES | CC1=CC(=C(C=C1)C)[C@H](C(=O)OC)N.Cl |
Canonical SMILES | CC1=CC(=C(C=C1)C)C(C(=O)OC)N.Cl |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a central chiral carbon atom bonded to four distinct groups:
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Amino group (-NH₂), which participates in hydrogen bonding and acid-base reactions.
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Methyl ester group (-COOCH₃), contributing to lipophilicity and influencing metabolic stability.
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2,5-Dimethylphenyl ring, providing steric bulk and electronic modulation via methyl substituents.
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Hydrochloride counterion, enhancing solubility in polar solvents.
The (R)-configuration at the chiral center is critical for enantioselective interactions with biological targets. Comparative analysis with the 2-chlorophenyl analog reveals that substituent positioning on the aromatic ring significantly alters molecular geometry and electronic distribution. For instance, the 2,5-dimethyl arrangement creates a para-substitution pattern that may enhance π-π stacking interactions compared to ortho-substituted analogs.
Table 1: Key Structural Descriptors
Synthesis and Optimization Strategies
Synthetic Routes
While no direct synthesis is documented for this compound, analogous pathways suggest a multi-step approach:
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Amination: Condensation of 2,5-dimethylbenzaldehyde with a glycine equivalent to form the α-amino intermediate.
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Esterification: Reaction with methanol under acidic conditions to yield the methyl ester.
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.
Catalysts such as chiral auxiliaries or asymmetric hydrogenation agents may enforce the (R)-configuration, as seen in the synthesis of (R)-2-chlorophenyl derivatives . Optimizing reaction conditions (e.g., temperature, solvent polarity) is crucial to achieving high enantiomeric excess.
Table 2: Hypothetical Synthesis Parameters
Step | Reagents/Conditions | Yield (Estimated) |
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Amination | NH₃, KCN, EtOH, reflux | 60–70% |
Esterification | CH₃OH, H₂SO₄, 60°C | 85–90% |
Resolution | Tartaric acid (chiral resolution) | 40–50% ee |
Physicochemical Properties
Acid-Base Behavior
The compound exhibits two ionizable groups:
As a hydrochloride salt, the amino group exists predominantly in its protonated form, enhancing aqueous solubility. The logP value (estimated at 1.2–1.5) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug design.
Spectral Characteristics
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IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O ester), and 1600 cm⁻¹ (aromatic C=C).
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NMR: δ 2.2–2.4 ppm (aromatic methyl groups), δ 3.7 ppm (ester methyl), δ 4.1 ppm (α-CH), δ 7.1–7.3 ppm (aromatic protons) .
Applications in Pharmaceutical Development
Drug Intermediate
The compound serves as a precursor for:
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Chiral auxiliaries: Asymmetric synthesis of β-lactam antibiotics.
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Peptidomimetics: Backbone modifications in protease inhibitors.
Formulation Considerations
As a hydrochloride salt, it offers improved stability and solubility over free-base forms, facilitating parenteral administration. Co-crystallization with co-formers (e.g., succinic acid) could further modulate release kinetics.
Future Research Directions
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Enantioselective Synthesis: Development of catalytic asymmetric methods to improve ee.
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Structure-Activity Relationships (SAR): Systematic variation of aryl substituents to optimize bioactivity.
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Toxicological Profiling: In vitro assays to assess cytotoxicity and metabolic pathways.
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